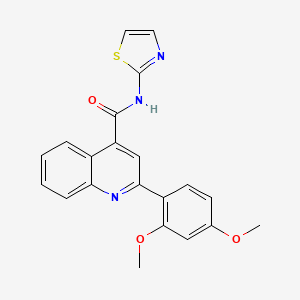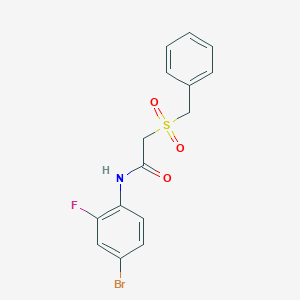![molecular formula C24H25N3O4S B3620674 N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B3620674.png)
N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE
Overview
Description
N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzamide core substituted with sulfonamide and amide groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and aniline under basic conditions forms the sulfonamide intermediate.
Coupling with Benzoyl Chloride: The sulfonamide intermediate is then coupled with benzoyl chloride in the presence of a base to form the benzamide derivative.
Amidation Reaction: The final step involves the amidation of the benzamide derivative with 2-methylpropanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and amide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-4-(PENTANOYLAMINO)BENZAMIDE
- 4-[(4-METHYLPHENYL)SULFAMOYL]-N-(4-SULFAMOYLBENZYL)BENZAMIDE
Uniqueness
N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific substitution pattern and the presence of both sulfonamide and amide groups. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16(2)23(28)26-21-6-4-5-18(15-21)24(29)25-19-11-13-22(14-12-19)32(30,31)27-20-9-7-17(3)8-10-20/h4-16,27H,1-3H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOFJBPYXIUXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B3620601.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3620605.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(4-fluorobenzenesulfonamide)](/img/structure/B3620611.png)
![4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3620614.png)
![2,6-dichloro-N-{2-[4-(2,6-dichlorobenzoyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B3620641.png)
![N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3620652.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3620656.png)

![N-benzyl-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3620665.png)
![2-hydroxy-N-[3-(3,4,5-trimethoxyphenyl)acryloyl]benzamide](/img/structure/B3620666.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3620673.png)
![1-(diphenylmethyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B3620681.png)
![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3620687.png)
